

# Reactivity and stability of the furan ring in 5-Formylfuran-2-carbonitrile

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## Compound of Interest

Compound Name: 5-Formylfuran-2-carbonitrile

Cat. No.: B1206125

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## An In-depth Technical Guide to the Reactivity and Stability of 5-Formylfuran-2-carbonitrile

Executive Summary: **5-Formylfuran-2-carbonitrile** is a multifunctional heterocyclic compound of significant interest to researchers and drug development professionals. Its furan core, substituted with two potent electron-withdrawing groups—a formyl group at position 5 and a carbonitrile group at position 2—exhibits a unique profile of chemical reactivity and stability. This guide provides a detailed analysis of the electronic properties, reaction potential, and stability considerations of the furan ring in this specific context. It consolidates theoretical principles with available data on related furan derivatives to offer a predictive framework for its behavior. Detailed experimental protocols for stability assessment and synthetic modification are provided, alongside graphical representations of key chemical concepts and workflows to support advanced research and application.

## Introduction to Furan Chemistry

Furan is a five-membered aromatic heterocycle containing an oxygen atom. Its aromatic character arises from the delocalization of six  $\pi$ -electrons, which includes one of the lone pairs from the oxygen atom.<sup>[1][2]</sup> However, the aromaticity of furan is modest compared to benzene, with a resonance energy of only 16 kcal/mol versus 36 kcal/mol for benzene.<sup>[1]</sup> This reduced aromaticity makes the furan ring more susceptible to reactions that involve dearomatization, such as cycloadditions, and more reactive in electrophilic substitution reactions than benzene.<sup>[1][3]</sup> The stability and reactivity of the furan ring are highly influenced by the nature of its substituents.

# Physicochemical Properties of 5-Formylfuran-2-carbonitrile

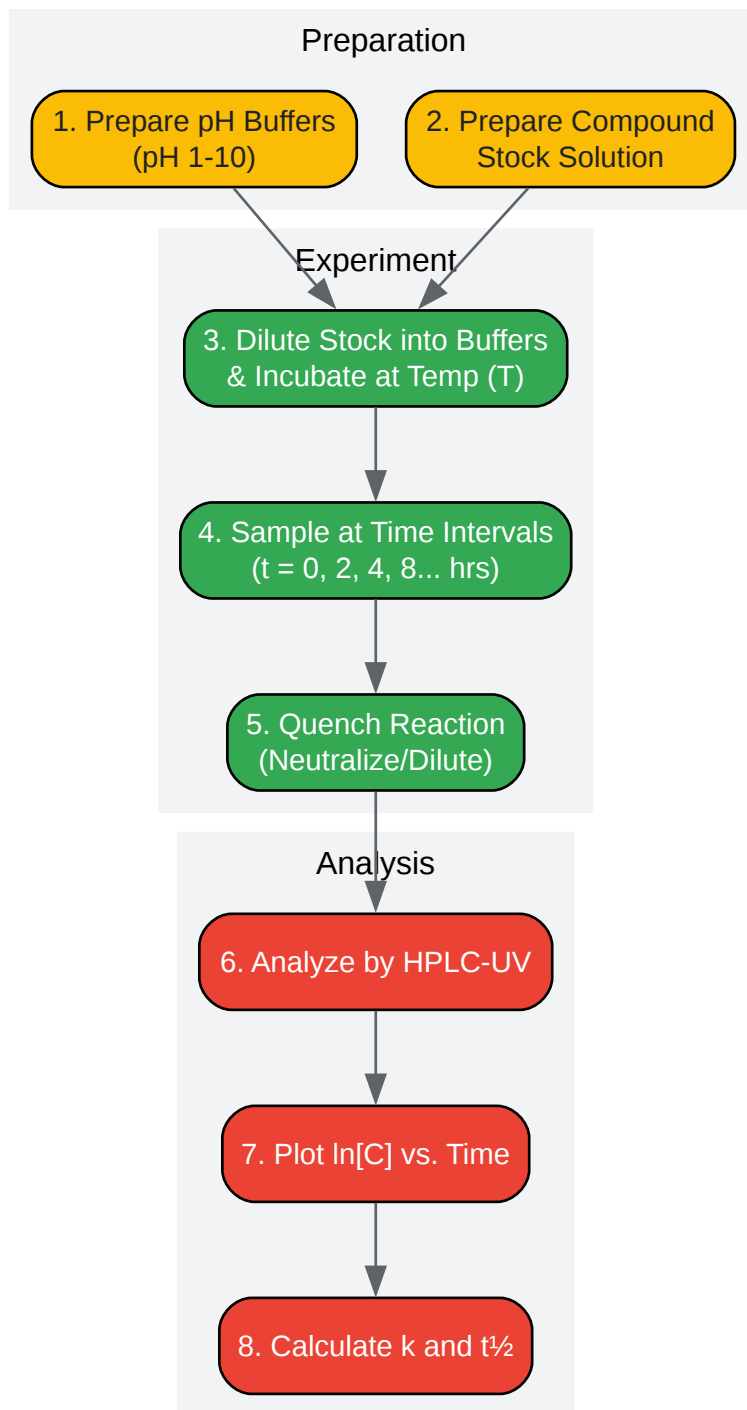
Specific experimental data for **5-Formylfuran-2-carbonitrile** is not widely published. The table below summarizes its known identifiers and theoretically derived properties.

| Property         | Value / Information                           | Reference |
|------------------|---|-----------|
| Chemical Formula | C <sub>6</sub> H <sub>3</sub> NO <sub>2</sub> | [4]       |
| Molecular Weight | 121.09 g/mol                                  | -         |
| CAS Number       | 42061-89-2                                    | [4]       |
| Appearance       | Likely a solid at room temperature            | Inferred  |
| Melting Point    | Not available                                 | [4]       |
| Boiling Point    | Not available                                 | [4]       |
| SMILES           | <chem>O=CC1=CC=C(O1)C#N</chem>                | [4]       |
| InChIKey         | PUQKOV RPNHYQIY-UHFFFAOYSA-N                  | [4]       |

## Electronic Effects of Substituents

The reactivity of the furan ring in **5-Formylfuran-2-carbonitrile** is dominated by the strong electron-withdrawing nature of the formyl (-CHO) and cyano (-CN) groups. Both groups deactivate the furan ring through inductive (-I) and resonance (-M) effects. This deactivation significantly reduces the ring's electron density, making it less susceptible to electrophilic attack compared to unsubstituted furan. Conversely, this electron deficiency enhances the ring's stability against acid-catalyzed degradation, as the initial protonation step is more difficult.[5]

## Workflow for pH Stability Assessment

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